1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are often found in various natural and synthetic compounds with therapeutic potential .
Preparation Methods
The synthesis of 1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. Common synthetic routes include:
Sonogashira Reaction: This method involves the coupling of an electron-rich dibromo compound with propargylic alcohol in the presence of a palladium catalyst and a base.
Benzoylation and Fries Rearrangement: Substituted phenols undergo benzoylation followed by rearrangement using anhydrous aluminum chloride as a catalyst.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific functional groups and their interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one .
- 6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate .
These compounds share the indole moiety but differ in their functional groups and overall structure, leading to unique properties and applications.
Properties
Molecular Formula |
C26H28N4O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C26H28N4O4/c1-33-22-8-9-23(34-2)25-19(22)15-21(28-25)26(32)30-13-11-29(12-14-30)24(31)10-7-17-16-27-20-6-4-3-5-18(17)20/h3-6,8-9,15-16,27-28H,7,10-14H2,1-2H3 |
InChI Key |
YDUDTROUWDYVGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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